molecular formula C32H27F4N5O3 B1662371 N-[1-[3-(4-ethoxyphenyl)-4-oxopyrido[2,3-d]pyrimidin-2-yl]ethyl]-2-[4-fluoro-3-(trifluoromethyl)phenyl]-N-(pyridin-3-ylmethyl)acetamide CAS No. 473722-68-8

N-[1-[3-(4-ethoxyphenyl)-4-oxopyrido[2,3-d]pyrimidin-2-yl]ethyl]-2-[4-fluoro-3-(trifluoromethyl)phenyl]-N-(pyridin-3-ylmethyl)acetamide

Cat. No.: B1662371
CAS No.: 473722-68-8
M. Wt: 605.6 g/mol
InChI Key: XMRGQUDUVGRCBS-UHFFFAOYSA-N
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Description

Potent and selective CXCR3 antagonist;  potently inhibits 125I-CXCL10 binding to CXCR3 (pKi = 8.13). Inhibits calcium mobilization in response to CXCL11 and CXCL10 in RBL cells. Exhibits no significant effect on chemotaxis induced by CXCR4 or CCR7. 

Mechanism of Action

Target of Action

NBI-74330, also known as (+/-)-NBI 74330, is a potent antagonist for CXCR3 , a chemokine receptor . CXCR3 is expressed on different types of leukocytes, including T cells, B cells, natural killer (T) cells, and monocytes . Its expression is highly induced on CD4 T cell activation and is preferentially expressed on activated autoreactive T cells .

Mode of Action

NBI-74330 exhibits potent inhibition of 125 I-CXCL10 and 125 I-CXCL11 specific binding to CXCR3, with Ki values of 1.5 nM and 3.2 nM respectively . This suggests that NBI-74330 interacts with its target, CXCR3, by preventing the binding of CXCL10 and CXCL11 to CXCR3 .

Biochemical Pathways

The inhibition of CXCL10 and CXCL11 binding to CXCR3 by NBI-74330 affects the calcium mobilization in response to these chemokines . It also inhibits the chemotaxis induced by CXCL11 . This suggests that NBI-74330 affects the signaling pathways downstream of CXCR3 activation, which are involved in immune responses.

Pharmacokinetics

NBI-74330 has been studied in vivo, where it was found to form an N-oxide metabolite in mice, which is also an antagonist of CXCR3 . When administered at a dose of 100 mg/kg , it led to serum concentrations of approximately 1 μM , which is sufficient to completely block CXCR3 in vivo . This indicates that NBI-74330 has good bioavailability.

Result of Action

The blockade of CXCR3 by NBI-74330 results in attenuating atherosclerotic lesion formation by blocking direct migration of CXCR3 effector cells from the circulation into the atherosclerotic plaque and by beneficially modulating the inflammatory response in the lesion and the lymph nodes draining from the atherosclerotic lesion .

Action Environment

The action of NBI-74330 is influenced by the physiological environment . For instance, the formation of the N-oxide metabolite in mice suggests that the compound’s action can be affected by metabolic processes in the body . Furthermore, the compound’s efficacy in blocking CXCR3 is influenced by the concentration of the compound in the serum, which can be affected by factors such as the route of administration and the compound’s absorption, distribution, metabolism, and excretion .

Biochemical Analysis

Biochemical Properties

NBI-74330 interacts with the chemokine receptor CXCR3, inhibiting the binding of CXCL10 and CXCL11 . This interaction is characterized by a high degree of specificity and potency, with K values of 1.5 and 3.2 nM for CXCL10 and CXCL11, respectively . The compound’s ability to inhibit these interactions suggests that it may play a role in modulating immune responses, as these chemokines are involved in the migration of leukocytes to sites of inflammation .

Cellular Effects

In cellular contexts, NBI-74330 has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been reported to reduce CD4 T cell and macrophage migration to the peritoneal cavity . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of NBI-74330 involves its binding to the chemokine receptor CXCR3, thereby inhibiting the binding of CXCL10 and CXCL11 . This results in the modulation of downstream signaling pathways, potentially affecting gene expression and cellular responses .

Temporal Effects in Laboratory Settings

The effects of NBI-74330 have been observed over time in laboratory settings. For instance, in a study on atherosclerosis, NBI-74330 treatment resulted in a significant reduction in atherosclerotic lesion formation

Dosage Effects in Animal Models

In animal models, the effects of NBI-74330 have been observed to vary with different dosages. For example, in a study on neuropathic pain, NBI-74330 was administered at a dose of 100 µg/5 µL, which resulted in significant analgesic activity .

Transport and Distribution

The transport and distribution of NBI-74330 within cells and tissues are not explicitly detailed in the available literature. Given its molecular interactions with the chemokine receptor CXCR3, it is likely that it is transported to sites where this receptor is expressed .

Subcellular Localization

Given its interaction with the chemokine receptor CXCR3, which is a transmembrane receptor, it is likely that NBI-74330 localizes to the cell membrane where CXCR3 is expressed .

Properties

IUPAC Name

N-[1-[3-(4-ethoxyphenyl)-4-oxopyrido[2,3-d]pyrimidin-2-yl]ethyl]-2-[4-fluoro-3-(trifluoromethyl)phenyl]-N-(pyridin-3-ylmethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H27F4N5O3/c1-3-44-24-11-9-23(10-12-24)41-30(39-29-25(31(41)43)7-5-15-38-29)20(2)40(19-22-6-4-14-37-18-22)28(42)17-21-8-13-27(33)26(16-21)32(34,35)36/h4-16,18,20H,3,17,19H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMRGQUDUVGRCBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C3=C(N=CC=C3)N=C2C(C)N(CC4=CN=CC=C4)C(=O)CC5=CC(=C(C=C5)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H27F4N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

605.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[1-[3-(4-ethoxyphenyl)-4-oxopyrido[2,3-d]pyrimidin-2-yl]ethyl]-2-[4-fluoro-3-(trifluoromethyl)phenyl]-N-(pyridin-3-ylmethyl)acetamide
Reactant of Route 2
N-[1-[3-(4-ethoxyphenyl)-4-oxopyrido[2,3-d]pyrimidin-2-yl]ethyl]-2-[4-fluoro-3-(trifluoromethyl)phenyl]-N-(pyridin-3-ylmethyl)acetamide
Reactant of Route 3
N-[1-[3-(4-ethoxyphenyl)-4-oxopyrido[2,3-d]pyrimidin-2-yl]ethyl]-2-[4-fluoro-3-(trifluoromethyl)phenyl]-N-(pyridin-3-ylmethyl)acetamide
Reactant of Route 4
Reactant of Route 4
N-[1-[3-(4-ethoxyphenyl)-4-oxopyrido[2,3-d]pyrimidin-2-yl]ethyl]-2-[4-fluoro-3-(trifluoromethyl)phenyl]-N-(pyridin-3-ylmethyl)acetamide
Reactant of Route 5
Reactant of Route 5
N-[1-[3-(4-ethoxyphenyl)-4-oxopyrido[2,3-d]pyrimidin-2-yl]ethyl]-2-[4-fluoro-3-(trifluoromethyl)phenyl]-N-(pyridin-3-ylmethyl)acetamide
Reactant of Route 6
Reactant of Route 6
N-[1-[3-(4-ethoxyphenyl)-4-oxopyrido[2,3-d]pyrimidin-2-yl]ethyl]-2-[4-fluoro-3-(trifluoromethyl)phenyl]-N-(pyridin-3-ylmethyl)acetamide
Customer
Q & A

Q1: How does NBI-74330 interact with its target and what are the downstream effects?

A1: NBI-74330 acts as a potent and selective antagonist of the chemokine receptor CXCR3. [, ] It binds to CXCR3, blocking the binding and downstream signaling of its natural ligands, CXCL9, CXCL10, and CXCL11. [, ] This inhibition of CXCR3 signaling leads to reduced migration of CXCR3-expressing cells, primarily Th1 lymphocytes and macrophages, to sites of inflammation. [, , , , , ]

Q2: What is the role of CXCR3 in disease, and how does NBI-74330's antagonism offer therapeutic potential?

A2: CXCR3 and its ligands are implicated in a variety of inflammatory and autoimmune diseases, including atherosclerosis, rheumatoid arthritis, multiple sclerosis, and allograft rejection. [, ] By inhibiting CXCR3, NBI-74330 has demonstrated potential in preclinical models to reduce atherosclerotic plaque formation [, , , ], mitigate joint inflammation in a collagen-induced arthritis model [], and attenuate neuropathic pain. [, , ]

Q3: Does NBI-74330 demonstrate selectivity for CXCR3 over other chemokine receptors?

A3: Research indicates that NBI-74330 is highly selective for CXCR3. It does not significantly inhibit chemotactic responses to other chemokines or exhibit binding affinity for a panel of non-chemokine G protein-coupled receptors. []

Q4: What is known about the binding site of NBI-74330 on CXCR3?

A4: Studies employing site-directed mutagenesis and in silico homology modeling suggest that NBI-74330 binds to an allosteric site within the transmembrane minor pocket of CXCR3. This binding site is lined by specific helices and residues within the receptor. []

Q5: How does the structure of NBI-74330 relate to its activity as a CXCR3 antagonist?

A5: Structure-activity relationship (SAR) studies have highlighted key structural features of NBI-74330 that contribute to its CXCR3 affinity. The presence of specific substituents, such as the (4-fluoro-3-(trifluoromethyl)phenyl)acetyl and the 3-methylenepyridine groups, appears crucial for potent antagonism. []

Q6: What is the mechanism of action of NBI-74330 at the CXCR3 receptor?

A6: NBI-74330 has been characterized as a noncompetitive antagonist of CXCR3. [] Additionally, it exhibits inverse agonistic properties, meaning it can reduce basal signaling activity of the receptor, particularly in constitutively active CXCR3 mutants. []

Q7: Has NBI-74330 been investigated in animal models beyond rodents?

A7: Yes, in addition to rodent studies, NBI-74330's activity has been characterized at rhesus macaque CXCR3. [] This highlights its potential for translational research in non-human primate models.

Q8: Are there differences in NBI-74330's affinity for CXCR3 across species?

A8: While potent at human CXCR3, NBI-74330 generally exhibits slightly lower affinity for rodent CXCR3. [] This interspecies difference in potency underscores the importance of considering species-specific pharmacology in preclinical studies.

Q9: Has the pharmacokinetic/pharmacodynamic (PK/PD) relationship of NBI-74330 been investigated?

A9: Yes, a murine CXCR3 internalization assay was employed to analyze the PK/PD relationship of NBI-74330. [] This type of analysis helps to understand the relationship between drug exposure and its pharmacological effects.

Q10: What in vitro models have been used to study the effects of NBI-74330?

A10: In vitro studies utilizing primary microglial and astroglial cell cultures have provided evidence that NBI-74330 can directly modulate the release of pro-inflammatory chemokines from these cells. [] This suggests a potential mechanism for its analgesic effects in neuropathic pain models.

Q11: Have any biomarkers been identified for predicting the efficacy of NBI-74330?

A11: While specific biomarkers for NBI-74330 efficacy haven't been definitively established, research suggests that CXCR3 expression levels on immune cells or in tumor tissues could potentially serve as predictive biomarkers. [, ]

Q12: Is there evidence that NBI-74330 affects the tumor microenvironment?

A12: In a murine glioma model, NBI-74330 treatment was associated with prolonged survival and a reduction in tumor-infiltrating natural killer (NK) and natural killer T (NKT) cells. [] This suggests a potential role of NBI-74330 in modulating the immune landscape within the tumor microenvironment.

Q13: Does NBI-74330 impact glioma cell growth directly?

A13: Interestingly, NBI-74330 has shown direct anti-glioma effects in vitro. It inhibited the growth of glioma cells cultured as gliomaspheres, suggesting a potential therapeutic target beyond its immunomodulatory role. []

Q14: Has the impact of NBI-74330 on osteoclast activity been explored?

A14: Yes, using a medaka fish osteoporosis model, researchers found that NBI-74330 effectively reduced osteoclast recruitment and protected bone integrity. [] This highlights a novel potential application of this CXCR3 antagonist in bone-related diseases.

Q15: What is the significance of the medaka fish model in studying NBI-74330?

A15: The medaka fish model offers a unique platform for visualizing and studying bone remodeling in vivo. [] This model allowed researchers to observe the impact of NBI-74330 on osteoclast progenitor recruitment and differentiation in real-time, providing valuable insights into its mechanism of action in an osteoporosis context.

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